molecular formula C13H16ClNO2 B1598674 1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid CAS No. 308362-92-7

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid

Cat. No. B1598674
M. Wt: 253.72 g/mol
InChI Key: CWOKGKKXZYNBJS-UHFFFAOYSA-N
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Patent
US06362177B1

Procedure details

A solution of LiOH (1.66 g) in H2O (25 mL) was added to the solution of ethyl 1-(4-chlorobenzyl)nipecotate in THF (60 mL) and CH3OH (20 mL). The reaction mixture was stirred at room temperature for 15 h. The solvent was removed under reduced pressure to afford an amorphous solid which was purified by column chromatography (SiO2, 50% CH3OH—CH2Cl2) to yield 1-(4-chlorobenzyl)nipecotic acid (9.75 g, 98.2%) as a pale yellow amorphous solid. The purity was determined by RPLC/MS (>95%); ESI/MS m/e 254.0 (M++H, C13H17ClNO2).
Name
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[Cl:3][C:4]1[CH:21]=[CH:20][C:7]([CH2:8][N:9]2[CH2:19][CH2:18][CH2:17][CH:11]([C:12]([O:14]CC)=[O:13])[CH2:10]2)=[CH:6][CH:5]=1>O.C1COCC1.CO>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:8][N:9]2[CH2:19][CH2:18][CH2:17][CH:11]([C:12]([OH:14])=[O:13])[CH2:10]2)=[CH:20][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CN2CC(C(=O)OCC)CCC2)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford an amorphous solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (SiO2, 50% CH3OH—CH2Cl2)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=CC=C(CN2CC(C(=O)O)CCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.75 g
YIELD: PERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.